![molecular formula C13H15NO3 B14333487 N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide CAS No. 111339-35-6](/img/structure/B14333487.png)
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide is an organic compound with a complex structure that includes a phenyl ring, an acetamide group, and a methoxybutynyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide typically involves the following steps:
Formation of 4-Methoxybut-2-yn-1-ol: This intermediate can be synthesized by reacting 4-methoxybut-2-ynal with a suitable reducing agent.
Etherification: The 4-methoxybut-2-yn-1-ol is then reacted with 2-hydroxyphenylacetamide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxybut-2-ynyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. The methoxybut-2-ynyl group can act as a reactive site for binding to enzymes or proteins, potentially inhibiting their activity . The phenyl ring and acetamide group can also contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybut-2-yn-1-ol: A precursor in the synthesis of N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide.
4-Methoxybut-2-ynal: Another related compound with similar structural features.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Shares the methoxybut-2-ynyl group but differs in its overall structure and functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
111339-35-6 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
N-[2-(4-methoxybut-2-ynoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H15NO3/c1-11(15)14-12-7-3-4-8-13(12)17-10-6-5-9-16-2/h3-4,7-8H,9-10H2,1-2H3,(H,14,15) |
Clé InChI |
ZLDKXCHZSMJXPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1OCC#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


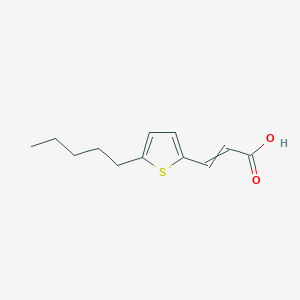
![19-ethyl-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14333420.png)
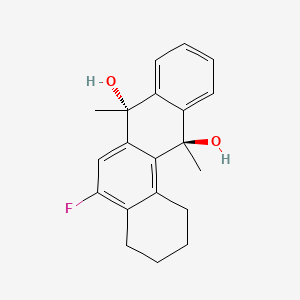
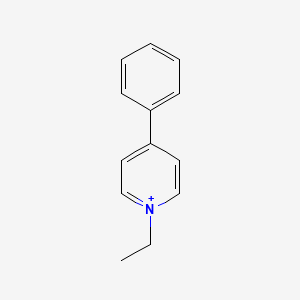
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
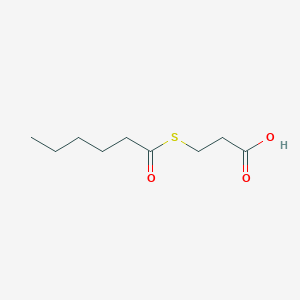
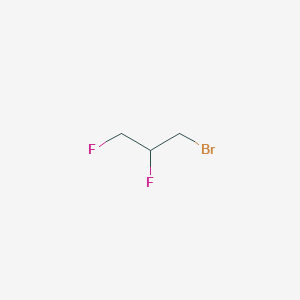
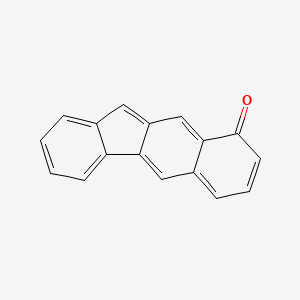
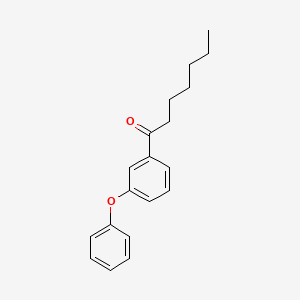
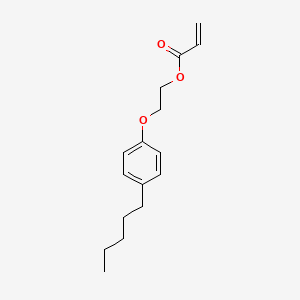
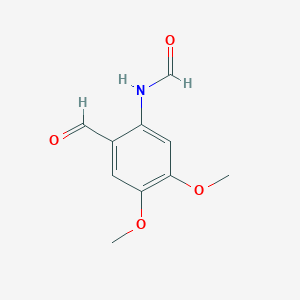
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

